Cas no 1780967-67-0 (3-Bromo-imidazo[1,2-a]pyridin-6-ol)
![3-Bromo-imidazo[1,2-a]pyridin-6-ol structure](https://www.kuujia.com/scimg/cas/1780967-67-0x500.png)
3-Bromo-imidazo[1,2-a]pyridin-6-ol Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-imidazo[1,2-a]pyridin-6-ol
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- MDL: MFCD31698674
- Inchi: 1S/C7H5BrN2O/c8-6-3-9-7-2-1-5(11)4-10(6)7/h1-4,11H
- InChI Key: AQFYSZARPRVOFW-UHFFFAOYSA-N
- SMILES: C12=NC=C(Br)N1C=C(O)C=C2
3-Bromo-imidazo[1,2-a]pyridin-6-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1125907-250mg |
3-Bromo-imidazo[1,2-a]pyridin-6-ol |
1780967-67-0 | 95% | 250mg |
$665 | 2024-07-28 | |
Ambeed | A231933-1g |
3-Bromoimidazo[1,2-a]pyridin-6-ol |
1780967-67-0 | 98% | 1g |
$560.0 | 2024-04-22 | |
eNovation Chemicals LLC | Y1125907-500mg |
3-Bromo-imidazo[1,2-a]pyridin-6-ol |
1780967-67-0 | 95% | 500mg |
$1095 | 2025-02-19 | |
eNovation Chemicals LLC | Y1125907-250mg |
3-Bromo-imidazo[1,2-a]pyridin-6-ol |
1780967-67-0 | 95% | 250mg |
$665 | 2025-02-19 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0714-5g |
3-Bromo-imidazo[1,2-a]pyridin-6-ol |
1780967-67-0 | 96% | 5g |
¥51414.37 | 2024-04-19 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0714-250mg |
3-Bromo-imidazo[1,2-a]pyridin-6-ol |
1780967-67-0 | 96% | 250mg |
¥5228.88 | 2024-04-19 | |
eNovation Chemicals LLC | Y1125907-500mg |
3-Bromo-imidazo[1,2-a]pyridin-6-ol |
1780967-67-0 | 95% | 500mg |
$1095 | 2024-07-28 | |
eNovation Chemicals LLC | Y1125907-5g |
3-Bromo-imidazo[1,2-a]pyridin-6-ol |
1780967-67-0 | 95% | 5g |
$6585 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0714-1g |
3-Bromo-imidazo[1,2-a]pyridin-6-ol |
1780967-67-0 | 96% | 1g |
¥13815.43 | 2024-04-19 | |
eNovation Chemicals LLC | Y1125907-1g |
3-Bromo-imidazo[1,2-a]pyridin-6-ol |
1780967-67-0 | 95% | 1g |
$1765 | 2025-02-19 |
3-Bromo-imidazo[1,2-a]pyridin-6-ol Related Literature
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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4. Back matter
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Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
Additional information on 3-Bromo-imidazo[1,2-a]pyridin-6-ol
Professional Introduction to 3-Bromo-imidazo[1,2-a]pyridin-6-ol (CAS No. 1780967-67-0)
3-Bromo-imidazo[1,2-a]pyridin-6-ol, chemically designated as 3-Bromo-imidazo[1,2-a]pyridin-6-ol, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic aromatic molecule has garnered considerable attention due to its versatile structural framework and potential applications in medicinal chemistry. The compound belongs to the imidazopyridine class, which is well-documented for its role in the development of various bioactive molecules.
The molecular structure of 3-Bromo-imidazo[1,2-a]pyridin-6-ol consists of a fused imidazole and pyridine ring system, with a bromine substituent at the 3-position and a hydroxyl group at the 6-position. This specific arrangement imparts unique electronic and steric properties to the molecule, making it a valuable scaffold for further derivatization and functionalization. The presence of both bromine and hydroxyl groups provides multiple sites for chemical modification, enabling researchers to tailor its biological activity for specific therapeutic targets.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential pharmacological applications. The imidazopyridine scaffold has been extensively studied for its ability to interact with various biological targets, including enzymes and receptors involved in cancer, inflammation, and infectious diseases. 3-Bromo-imidazo[1,2-a]pyridin-6-ol stands out as a promising intermediate in this context, offering a balanced combination of structural features that can be leveraged for drug design.
One of the most compelling aspects of 3-Bromo-imidazo[1,2-a]pyridin-6-ol is its potential as a building block for the synthesis of more complex molecules. The bromine atom at the 3-position can be readily displaced through nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functional groups such as amines, alcohols, or thiols. Similarly, the hydroxyl group at the 6-position can undergo various transformations, including etherification or esterification, further expanding the scope of possible derivatives.
The pharmaceutical industry has shown particular interest in imidazopyridine derivatives due to their reported efficacy in preclinical studies. For instance, several analogs of this scaffold have demonstrated inhibitory activity against kinases and other enzymes implicated in cancer progression. While 3-Bromo-imidazo[1,2-a]pyridin-6-ol itself may not exhibit direct biological activity, its structural features make it an attractive precursor for generating lead compounds with therapeutic potential.
The synthesis of 3-Bromo-imidazo[1,2-a]pyridin-6-ol typically involves multi-step organic reactions that construct the imidazopyridine core followed by functional group manipulation. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that researchers have access to high-quality material for their studies. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the fused ring system efficiently.
In academic research circles, 3-Bromo-imidazo[1,2-a]pyridin-6-ol has been utilized in various exploratory studies aimed at understanding structure-activity relationships within the imidazopyridine family. By systematically modifying different positions on the core scaffold and assessing changes in biological activity, researchers can gain insights into key pharmacophoric elements necessary for designing effective drugs. These studies often involve high-throughput screening assays to rapidly evaluate large libraries of derivatives.
The compound's relevance extends beyond academic research into industrial applications as well. Pharmaceutical companies and contract research organizations (CROs) frequently use intermediates like 3-Bromo-imidazo[1,2-a]pyridin-6-ol in their drug discovery pipelines. The ability to easily modify its structure allows for rapid iteration during lead optimization phases, which is critical in bringing new therapeutics to market efficiently.
The chemical properties of 3-Bromo-imidazo[1,2-a]pyridin-6-ol, including its solubility profile and stability under various conditions, also play a crucial role in its practical utility. Researchers must consider these factors when designing experiments or scaling up synthesis processes. For example, solubility issues may necessitate co-solvents or formulation strategies to ensure proper dissolution and reaction kinetics.
Molecular modeling studies have been instrumental in understanding how 3-Bromo-imidazo[1,2-a]pyridin-6-ol interacts with biological targets at a computational level. These simulations help predict binding affinities and identify potential binding pockets on proteins or enzymes of interest. Such insights are invaluable for guiding experimental efforts by prioritizing derivatives with optimized interactions.
The environmental impact of working with compounds like 3-Bromo-imidazo[1,2-a]pyridin-6-ol is another consideration that modern research emphasizes. Efforts are being made to develop greener synthetic routes that minimize waste and reduce hazardous byproducts without compromising yield or quality standards required by regulatory agencies worldwide.
In conclusion,3-Bromo-imidazo[1,2-a]pyridin-6-ol(CAS No. 1780967-67-0) represents an important asset in pharmaceutical chemistry due to its versatile structural framework and synthetic accessibility. Its potential as an intermediate for generating novel bioactive molecules continues to drive innovation across academic institutions and industrial settings alike while maintaining alignment with sustainable practices essential today's scientific landscape.
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